molecular formula C₁₂H₁₅F₃N₂O B134244 3-[4-(Trifluoromethyl)anilino]pentanamide CAS No. 667937-05-5

3-[4-(Trifluoromethyl)anilino]pentanamide

Cat. No. B134244
M. Wt: 260.26 g/mol
InChI Key: RZSARXINBOJSRD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related trifluoromethyl compounds involves chemoselective reactions. For instance, the reaction between ethyl 4,4,4-trifluoroacetoacetate and various anilines under specific conditions leads to the formation of ethyl 3-arylamino-4,4,4-trifluorobut-2-enoates and N-aryl-4,4,4-trifluoro-3-oxobutyramides . These intermediates can be further cyclized to produce quinolinones, which are structurally distinct but share the trifluoromethyl and anilino functional groups with the compound of interest .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-[4-(Trifluoromethyl)anilino]pentanamide has been elucidated using techniques such as X-ray crystallography. For example, the absolute configurations of the four stereoisomers of 4-(dimethylamino)-2-phenyl-2-(2-pyridyl)pentanamide were determined, which is crucial for understanding the compound's three-dimensional conformation and potential interactions with biological targets .

Chemical Reactions Analysis

The chemical reactions involving trifluoromethyl anilines typically require careful control of reaction conditions to achieve the desired selectivity. The synthesis of related compounds demonstrates the potential for creating diverse structures by manipulating reaction parameters such as solvent, temperature, and catalysts . These reactions can lead to various products, including amides and quinolinones, depending on the starting materials and conditions used.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 3-[4-(Trifluoromethyl)anilino]pentanamide are not directly reported, the properties of structurally related compounds can provide some context. For example, the presence of the trifluoromethyl group is known to influence the lipophilicity and electronic properties of a molecule, which can affect its pharmacokinetic and pharmacodynamic profiles . Additionally, the anilino group can participate in hydrogen bonding and other non-covalent interactions, which may impact the compound's solubility and stability .

Scientific Research Applications

Synthesis and Chemical Applications

  • 3-[4-(Trifluoromethyl)anilino]pentanamide and related compounds serve as key intermediates in the synthesis of various pharmaceuticals and organic compounds. For instance, certain derivatives are crucial intermediates in synthesizing atorvastatin, highlighting their importance in the pharmaceutical industry (Zhou Kai, 2010). The process involves a series of reactions, including Knoevenagel condensation and Stetter reaction, demonstrating the compound's versatility in organic synthesis.
  • The compound's structural variations, particularly when incorporated with trifluoromethyl groups, have shown increased potency as anticonvulsants, illustrating its potential in medical applications (S. Meza-Toledo et al., 2008).
  • Moreover, 3-[4-(Trifluoromethyl)anilino]pentanamide derivatives have been explored for their potential use in non-linear optical (NLO) materials due to their distinct vibrational properties. This application is critical in the development of advanced optical and photonic technologies (B. Revathi et al., 2017).

Catalysis and Organic Synthesis

  • The compound's derivatives have been used as catalysts in various chemical reactions, particularly in the synthesis of arylamides from naphthoic acid. This application is vital in producing organic azo pigments and certain pharmaceuticals (Leon Shteinberg, 2022). The choice of catalysts, such as phosphorus trichloride and antimony trifluoride, can significantly influence the reaction outcome, highlighting the compound's role in fine-tuning synthetic pathways.
  • Furthermore, 3-[4-(Trifluoromethyl)anilino]pentanamide has been instrumental in developing new reagents for direct C-H trifluoromethylation, a crucial reaction in organic chemistry. This advancement opens up new possibilities for synthesizing bioactive compounds and pharmaceuticals (Hao Liu et al., 2023).

Medicinal Chemistry and Biological Applications

  • In medicinal chemistry, derivatives of 3-[4-(Trifluoromethyl)anilino]pentanamide have shown promise as potential anthelmintic agents. A simplified derivative, N-(4-methoxyphenyl)pentanamide, exhibited significant anthelmintic activity against nematode Toxocara canis while demonstrating lower cytotoxicity compared to traditional treatments (Tais C. Silva et al., 2022). This discovery paves the way for developing safer and more effective treatments for parasitic infections.

properties

IUPAC Name

3-[4-(trifluoromethyl)anilino]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O/c1-2-9(7-11(16)18)17-10-5-3-8(4-6-10)12(13,14)15/h3-6,9,17H,2,7H2,1H3,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSARXINBOJSRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)N)NC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30612670
Record name 3-[4-(Trifluoromethyl)anilino]pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30612670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Trifluoromethyl)anilino]pentanamide

CAS RN

667937-05-5
Record name 3-[4-(Trifluoromethyl)anilino]pentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30612670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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